molecular formula C7H9FN2O B1647082 (5-Fluoro-2-methoxyphenyl)hydrazine

(5-Fluoro-2-methoxyphenyl)hydrazine

Cat. No. B1647082
M. Wt: 156.16 g/mol
InChI Key: FQMPMYKYGGQELV-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

The title compound was prepared by the general procedure described above for Preparations 2a-i using 4-fluoro-2-aminoanisole (14.11 g), NaNO2 (7.59 g) and SnCl2.2H2O (49.64 g). Workup gave 4.9 g (31%) of (5-fluoro-2-methoxyphenyl)hydrazine. MS (M−H)+: 157.00; 1H NMR (300 MHz, CDCl3) δ6.71 (1H, dd, J=10.5, 3.0 Hz), 6.32 (1H, dd, J=7.5, 4.9 Hz), 6.38 (1H, dt, J=8.4, 3.0 Hz), 3.78 (3H, s).
[Compound]
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.11 g
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Quantity
49.64 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[CH:3]=1.[N:11]([O-])=O.[Na+].O.O.Cl[Sn]Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH:10][NH2:11])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
14.11 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)OC)N
Step Three
Name
Quantity
7.59 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
49.64 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the general procedure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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